Dihydroxyaluminum sodium carbonate

Description

Structure

2D Structure

Properties

CAS No. |

12011-77-7 |

|---|---|

Molecular Formula |

CH4AlNaO5 |

Molecular Weight |

146.01 g/mol |

InChI |

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

HCOGWSKIDQXORT-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])O[Al].O.O.[Na+] |

Isomeric SMILES |

C1(=O)O[Al-]O1.O.O.[Na+] |

Canonical SMILES |

C(=O)([O-])O[Al].O.O.[Na+] |

Other CAS No. |

12011-77-7 16482-55-6 |

Synonyms |

dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxyaluminum Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dihydroxyaluminum sodium carbonate, covering its chemical formula, structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical Formula and Structure

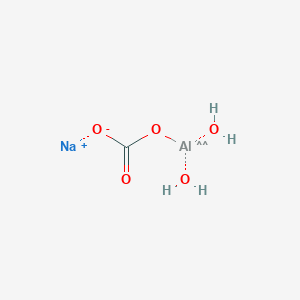

This compound is an inorganic complex containing aluminum, sodium, carbonate, and hydroxide groups.[1][2] Its chemical formula is most accurately represented as NaAl(OH)₂CO₃ .[3] Variations in the molecular formula, such as CH₂AlNaO₅ and CH₄AlNaO₅, exist in literature and databases; these often represent the anhydrous and hydrated forms, respectively.[2][3][4] The compound is also known by synonyms such as DASC and Carbaldrate.[2][3]

The structure consists of a central aluminum atom coordinated to two hydroxide groups and a carbonate ion, with a sodium ion balancing the charge.

-

Molecular Formula: NaAl(OH)₂CO₃ (anhydrous)[3]

-

Canonical SMILES: C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3][5]

Physicochemical Properties

This compound is typically an amorphous powder or poorly formed crystals.[1] It is primarily used as an antacid to neutralize gastric acid.[1][2] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 143.99 g/mol (anhydrous) | [2][3][4][7] |

| 146.01 g/mol (hydrated) | [1] | |

| Appearance | Amorphous powder or poorly formed crystals | [1] |

| Density | 2.144 g/cm³ | [7] |

| pH (1 in 25 suspension) | 9.9 – 10.2 | [3][8] |

| Acid-Neutralizing Capacity | 0.0278 mEq/mg | [3][8] |

| Sodium Content | 15.2% – 16.8% | [3][9] |

| Loss on Drying | ≤ 14.5% | [3][9] |

| Assay (Purity) | 98.3% – 107.9% (on dried basis) | [3][8] |

| Mercury Limit | ≤ 1 ppm | [3] |

| Isopropyl Alcohol Limit | ≤ 1.0% | [3] |

Mechanism of Action: Gastric Acid Neutralization

The primary therapeutic application of this compound is the neutralization of excess hydrochloric acid in the stomach. This action increases the gastric pH, providing relief from heartburn and indigestion. The neutralization reaction proceeds as follows:

NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂

This reaction effectively reduces gastric acidity.

Caption: Gastric acid neutralization by this compound.

Experimental Protocols

Detailed methodologies for the synthesis and quality control analysis of this compound are crucial for drug development and manufacturing.

Several methods for the synthesis of this compound have been documented.

Method 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate [1][10] This method involves the precipitation of this compound from an aqueous solution.

-

Prepare an aqueous solution of an ionic aluminum salt, such as aluminum chloride.

-

Prepare a separate aqueous solution with a stoichiometric excess of sodium carbonate (e.g., at least ten parts by weight of sodium carbonate per part of the aluminum salt).

-

Add sodium hydroxide to the sodium carbonate solution to maintain a pH between 7.2 and 10.5.

-

Introduce the aluminum salt solution to the sodium carbonate solution under controlled conditions to initiate precipitation.

-

Separate the precipitated this compound from the aqueous medium via filtration.

-

Wash and dry the final product.

Method 2: Carbonation of Sodium Aluminate [1][11] This process utilizes carbon dioxide to precipitate the desired compound from a sodium aluminate solution.

-

Prepare an aqueous sodium aluminate solution with a defined Na₂O/Al₂O₃ molar ratio (e.g., 1:1 to 1.25:1).

-

Saturate water with carbon dioxide in a reaction vessel at a controlled temperature (e.g., 20-35°C).

-

Continuously add the sodium aluminate solution to the carbonated water while continuing to introduce carbon dioxide.

-

Maintain the pH of the suspension below 9.8 (preferably between 8.8 and 9.8) during the precipitation process.

-

After the addition is complete, adjust the final pH to 7.0-7.5 with carbon dioxide.

-

Separate the precipitate from the suspension, and dry it at an elevated temperature.

References

- 1. Buy this compound | 12011-77-7 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. mubychem.net [mubychem.net]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. GSRS [precision.fda.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. newdruginfo.com [newdruginfo.com]

- 10. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 11. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

Dihydroxyaluminum Sodium Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate (DASC) is a synthetically produced inorganic compound with the chemical formula NaAl(OH)₂CO₃. It is widely utilized in the pharmaceutical industry as an effective antacid for the relief of heartburn, acid indigestion, and sour stomach. Its therapeutic action is derived from its ability to neutralize excess gastric acid. This technical guide provides a detailed overview of the molecular weight, and the chemical and physical properties of this compound. It includes comprehensive experimental protocols for its synthesis and analysis, based on established pharmacopeial methods and scientific literature. Furthermore, this document presents key quantitative data in structured tables and visualizes complex processes through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is an amorphous powder or can present as poorly formed crystals.[1] It is a complex of aluminum hydroxide, sodium carbonate, and water.

Molecular Weight and Formula

The molecular and chemical identity of this compound is fundamental to its characterization and application in pharmaceutical formulations.

| Property | Value | Source |

| Molecular Formula | CH₂AlNaO₅ or NaAl(OH)₂CO₃ | [2][3] |

| Molecular Weight | 143.99 g/mol | [2][3] |

| CAS Registry Number | 16482-55-6, 539-68-4 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation into stable and effective drug products.

| Property | Value | Source |

| Appearance | Amorphous powder or poorly formed crystals | [1] |

| pH (1 in 25 suspension) | 9.9 – 10.2 | [4] |

| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value. Each mg has an expected acid-neutralizing capacity of 0.0278 mEq. | [4] |

| Loss on Drying | Not more than 14.5% (when dried at 130°C to a constant weight) | [4] |

| Sodium Content | Between 15.2% and 16.8% | [4] |

Thermal Properties

Thermal analysis provides insights into the stability and decomposition profile of this compound.

| Thermal Event | Temperature Range (°C) | Observation | Source |

| Dehydration | 100 - 200 | Initial loss of water | [1] |

| Decomposition | 300 - 650 | Decomposition of the carbonate component, reflected as an endothermic peak centered at 324°C in DTA. | [5] |

| Formation of Oxides | 650 - 750 | Formation of polyamorphous oxides and sodium aluminate, associated with exothermic peaks. | [5] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with distinct procedural steps and reaction conditions.

Synthesis via Reaction of an Ionic Aluminum Salt with Sodium Carbonate

This method involves the precipitation of this compound from an aqueous solution containing an aluminum salt and an excess of sodium carbonate.

Caption: Workflow for the synthesis of this compound via the sodium carbonate method.

Synthesis via Carbonation of Sodium Aluminate Solution

This alternative synthesis route involves the reaction of a sodium aluminate solution with carbon dioxide.

Caption: Workflow for the synthesis of this compound via the sodium aluminate method.

Experimental Protocols

The following protocols are based on the United States Pharmacopeia (USP) monographs and are intended for the analysis of this compound.

Assay (Determination of Purity)

This protocol describes the titrimetric method to determine the purity of this compound.

Caption: Experimental workflow for the assay of this compound.

Acid-Neutralizing Capacity

This protocol determines the effectiveness of this compound in neutralizing acid, a critical parameter for its function as an antacid.

Caption: Experimental workflow for determining the acid-neutralizing capacity.

pH Determination

This protocol outlines the procedure for measuring the pH of a suspension of this compound.

Caption: Experimental workflow for pH determination.

Mechanism of Action: Acid Neutralization

The primary therapeutic effect of this compound is the chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction reduces gastric acidity, providing relief from associated symptoms.

Caption: Chemical reaction of this compound with stomach acid.

Conclusion

This technical guide has provided a comprehensive overview of this compound, encompassing its molecular weight, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The structured presentation of quantitative data and the visualization of key processes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the effective formulation, quality control, and application of this compound in the pharmaceutical field.

References

Physical and chemical properties of Dihydroxyaluminum sodium carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum sodium carbonate (DASC) is an inorganic chemical compound widely utilized in the pharmaceutical industry as an antacid.[1] Its efficacy in neutralizing gastric acid, coupled with a favorable side-effect profile compared to other antacids, has made it a subject of interest in drug formulation and development.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a complex of aluminum hydroxide and sodium carbonate.[1] It typically presents as a white to off-white, amorphous crystalline powder.[2] The fundamental physicochemical properties of DASC are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 16482-55-6 | [4] |

| Molecular Formula | CH₂AlNaO₅ | [4] |

| Molecular Weight | 143.99 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | Practically insoluble in water and organic solvents; soluble in dilute mineral acids. | [2] |

| pH (1 in 25 suspension) | 9.9 – 10.2 | [3] |

| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value. Each mg has an expected capacity of 0.0278 mEq. | [3] |

| Loss on Drying | Not more than 14.5% (130°C to constant weight) | [3] |

| Sodium Content | 15.2% - 16.8% | [3] |

Table 3: Thermal Properties of this compound

| Property | Description | Reference |

| Thermal Decomposition | Dehydration occurs between 100-200°C, followed by decomposition of the carbonate component at higher temperatures. |

Mechanism of Action: Acid Neutralization

The primary therapeutic effect of this compound is the neutralization of excess hydrochloric acid in the stomach. This chemical reaction raises the gastric pH, thereby alleviating the symptoms of heartburn and acid indigestion. The overall reaction is as follows:

NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂

This process can be visualized as a straightforward chemical interaction.

Experimental Protocols

Accurate characterization of this compound is crucial for quality control and formulation development. The following are detailed protocols for key analytical tests based on the United States Pharmacopeia (USP).

Determination of Acid-Neutralizing Capacity (ANC)

This method determines the amount of acid that a given weight of the substance can neutralize. The workflow for this experiment is outlined below.

Protocol based on USP <301>:

-

Preparation: Accurately weigh about 425 mg of undried this compound.

-

Acid Digestion: To the weighed sample, add a precisely measured volume of 0.5 N hydrochloric acid VS that is sufficient to leave an excess of at least 15 mL.

-

Reaction: Stir the mixture continuously for 1 hour, maintaining the temperature at 37 ± 3 °C.

-

Titration: After 1 hour, titrate the excess hydrochloric acid with 0.5 N sodium hydroxide VS to a pH of 3.5. The titration should be performed potentiometrically.

-

Calculation: The number of mEq of acid consumed per gram of substance is calculated from the difference between the volume of hydrochloric acid added and the volume of sodium hydroxide used in the titration.

Loss on Drying

This procedure determines the percentage of volatile matter (primarily water) in a sample.

Protocol based on USP <731>:

-

Preparation: Tare a clean, dry weighing bottle. Transfer about 1 to 2 g of the this compound to the bottle and weigh accurately.

-

Drying: Place the open weighing bottle containing the sample in a drying oven at 130°C.

-

Constant Weight: Dry the sample to a constant weight. This is achieved when two consecutive weighings, with an additional hour of drying in between, do not differ by more than 0.50 mg per gram of sample taken.

-

Cooling: After each drying interval, place the stoppered weighing bottle in a desiccator to cool to room temperature before weighing.

-

Calculation: The loss on drying is calculated as the percentage of weight lost from the original sample weight.

pH Determination

This method measures the pH of a suspension of the substance in water.

Protocol based on USP <791>:

-

Apparatus: Use a calibrated pH meter with a suitable electrode system.

-

Preparation of Suspension: Prepare a 1 in 25 suspension of this compound in carbon dioxide-free water. This corresponds to 1 g of the substance in 25 mL of water.

-

Measurement: Immerse the electrode in the suspension and record the pH reading after it has stabilized. The measurement should be performed at a controlled temperature, typically 25 ± 2 °C.

Synthesis of this compound

This compound can be synthesized through the reaction of an aluminum salt with sodium carbonate in an aqueous medium.

Example Protocol:

-

Reaction Setup: An aqueous solution of an ionic aluminum salt (e.g., aluminum chloride) is prepared.

-

Precipitation: A stoichiometric excess of sodium carbonate solution is added to the aluminum salt solution. The reaction is typically carried out in the presence of sodium hydroxide to maintain a pH between 7.2 and 10.5.[5]

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 60°C) for a sufficient period (e.g., 2-3 hours) to ensure complete precipitation.[5]

-

Isolation: The precipitated this compound is collected by filtration.

-

Washing: The precipitate is washed with water to remove any soluble byproducts.[5]

-

Drying: The final product is dried in an oven at an appropriate temperature.

Conclusion

This technical guide provides a detailed overview of the essential physical and chemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, formulation, and quality control of this important pharmaceutical ingredient. The visualization of its acid-neutralizing mechanism and the workflow for its characterization aim to facilitate a deeper understanding of its function and analysis.

References

An In-depth Technical Guide to Dihydroxyaluminum Sodium Carbonate

This technical guide provides a comprehensive overview of dihydroxyaluminum sodium carbonate, including its chemical identity, properties, synthesis, and pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

This compound is an inorganic salt used primarily as an antacid. It is a complex of aluminum hydroxide and sodium carbonate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 16482-55-6 | [1][2] |

| 12011-77-7 (deprecated) | [3][4] | |

| 539-68-4 | [5][6] | |

| EC Number | 240-536-4 | [1][2] |

| UNII | 84H8Z9550J | [3] |

| Molecular Formula | CH₂AlNaO₅ | [1] |

| Molecular Weight | ~144.0 g/mol | [1][6] |

A variety of synonyms for this compound are used in literature and commerce.

Table 2: Synonyms for this compound

| Synonym | Reference |

| Aluminum sodium carbonate hydroxide | [4][6] |

| Carbaldrate | [5][7] |

| DASC | [1][4][5] |

| Dawsonite | [3] |

| Dihydroxy sodium aluminum carbonate | [3][4] |

| Dihydroxyaluminium sodium carbonate | [2][4] |

| Kompensan | [3][6] |

| Rolaids (pre-1995 formulation) | [4][7] |

| Sodium (carbonato)dihydroxyaluminate | [5] |

Physicochemical Properties

This compound is typically an amorphous white powder or composed of poorly formed crystals.[3][6] Key quantitative properties are summarized below.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Amorphous powder or poorly formed crystals | [3][6] |

| Water Content | 10% - 11% | [3][6] |

| pH (1 in 25 suspension) | 9.9 - 10.2 | [5] |

| Acid Neutralizing Capacity | 27.8 mEq/g | [3] |

| Density | 2.144 g/cm³ | [6] |

Mechanism of Action in Gastric Acid Neutralization

The primary therapeutic application of this compound is as an antacid.[1] Its mechanism involves the neutralization of hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing relief from heartburn and indigestion.[1][3]

The neutralization reaction proceeds as follows: NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂

This reaction demonstrates the combined action of the hydroxide and carbonate components in neutralizing acid. Compared to other carbonate-based antacids, it produces a moderate amount of carbon dioxide, which can minimize bloating.[3]

Diagram of the acid neutralization process by this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported.

Protocol 1: Carbonation of Sodium Aluminate [3][8]

-

Objective: To synthesize this compound by introducing carbon dioxide into a sodium aluminate solution.

-

Materials: Sodium aluminate solution (Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1), Carbon dioxide (gas), Water.

-

Procedure:

-

Saturate water with carbon dioxide at a reaction temperature between 20-35°C.[8]

-

Continuously add the aqueous sodium aluminate solution while maintaining the temperature and continuing the introduction of carbon dioxide.[8]

-

Monitor and control the pH of the suspension to remain below 9.8 (preferably between 8.8 and 9.8) during precipitation.[8]

-

After the addition of sodium aluminate is complete, adjust the final pH to 7.0-7.5 with carbon dioxide.[8]

-

Separate the resulting precipitate from the suspension by filtration.

-

Dry the precipitate at an elevated temperature to obtain this compound.

-

Protocol 2: Reaction of an Aluminum Salt with Sodium Carbonate [3][9]

-

Objective: To precipitate this compound from the reaction of an ionic aluminum salt and sodium carbonate.

-

Materials: Ionic aluminum salt (e.g., aluminum chloride), Sodium carbonate, Sodium hydroxide, Deionized water.

-

Procedure:

-

Prepare an aqueous solution of the ionic aluminum salt.

-

In a separate vessel, prepare an aqueous solution with a stoichiometric excess of sodium carbonate. The weight of sodium carbonate should be at least ten times that of the aluminum salt.[9]

-

Add the aluminum salt solution to the sodium carbonate solution.

-

Maintain the pH of the reaction mixture between 7.2 and 10.5 by adding sodium hydroxide as needed.[3][9]

-

Allow the precipitate of this compound to form.

-

Separate the precipitate by filtration.

-

Wash the precipitate to remove any co-precipitated sodium salt by-products.[9]

-

Dry the purified precipitate.

-

Workflow for the synthesis of this compound.

Protocol 3: Determination of Sodium Content [10]

-

Objective: To quantify the sodium content in a sample of this compound using atomic absorption spectroscopy.

-

Instrumentation: Atomic Absorption Spectrophotometer.

-

Reagents: 1 N Hydrochloric acid, Potassium chloride solution, Sodium chloride stock solution.

-

Standard Preparation:

-

Prepare a series of standard solutions containing known concentrations of sodium (e.g., 0.5 µg/mL and 1.0 µg/mL) from the sodium chloride stock solution.[10]

-

Each standard should also contain 4.0 mL of 1 N HCl and 10.0 mL of potassium chloride solution in a 100-mL volumetric flask, diluted to volume with water.[10]

-

-

Sample Preparation:

-

Accurately weigh and transfer 250 mg of previously dried this compound to a 200-mL volumetric flask.[10]

-

Add 40 mL of 1 N HCl and boil for 1 minute.[10]

-

Cool the solution to room temperature and dilute to volume with water.[10]

-

Transfer 10.0 mL of this solution to a 100-mL volumetric flask and dilute to volume with water.[10]

-

-

Analysis:

-

Set the atomic absorption spectrophotometer to the sodium emission line at 589.0 nm.[11]

-

Aspirate the standard solutions and the sample solution into the instrument.

-

Record the absorbance readings.

-

Construct a calibration curve from the standard solutions and determine the concentration of sodium in the sample solution.

-

Calculate the percentage of sodium in the original sample. The typical acceptance range is between 15.2% and 16.8%.[5]

-

Drug Development Considerations

The primary use of this compound is in over-the-counter antacid formulations for the relief of heartburn, acid indigestion, and upset stomach.[1] It combines the rapid acid-neutralizing effect of sodium carbonate with the sustained action of aluminum hydroxide.[3]

As an antacid, this compound can affect the absorption of other orally administered drugs. The primary interaction mechanisms are:

-

Chelation: Formation of complexes with certain drugs, such as tetracyclines and quinolones, which can decrease their absorption and efficacy.[3]

-

Gastric pH Alteration: The increase in stomach pH can alter the dissolution and absorption of pH-dependent drugs.

References

- 1. lookchem.com [lookchem.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. Buy this compound | 12011-77-7 [smolecule.com]

- 4. Aluminum sodium carbonate hydroxide (AlNa(CO3)(OH)2) | CH2AlO5.Na | CID 9793815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mubychem.net [mubychem.net]

- 6. This compound [drugfuture.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 9. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 10. trungtamthuoc.com [trungtamthuoc.com]

- 11. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

Synthesis of Dihydroxyaluminum Sodium Carbonate from Aluminum Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for Dihydroxyaluminum Sodium Carbonate (DASC), a widely used active pharmaceutical ingredient. It details the reaction mechanisms, experimental protocols, and key process parameters. Quantitative data from various sources are summarized to facilitate comparison, and process workflows are visualized to enhance understanding.

Introduction

This compound, with the chemical formula NaAl(OH)₂CO₃, is an inorganic salt utilized primarily as an antacid for the relief of heartburn, acid indigestion, and stomach ulcers.[1] Its efficacy is attributed to its ability to neutralize gastric acid in the stomach. The compound typically presents as an amorphous powder or poorly formed crystals.[2][3] This guide focuses on the two predominant methods for its synthesis: the reaction of an ionic aluminum salt with an excess of sodium carbonate and the carbonation of a sodium aluminate solution.

Synthesis Route 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate

This widely employed method involves the precipitation of this compound from an aqueous solution containing an ionic aluminum salt and a stoichiometric excess of sodium carbonate.

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the controlled precipitation of DASC from a solution containing an aluminum salt, such as aluminum chloride (AlCl₃), and sodium carbonate (Na₂CO₃). The reaction is typically carried out in the presence of a base, like sodium hydroxide (NaOH), to maintain the optimal pH for precipitation.[4] A stoichiometric excess of sodium carbonate is crucial for driving the reaction to completion and minimizing the formation of byproducts.[4]

The overall chemical equation can be represented as:

Al³⁺ + 2OH⁻ + CO₃²⁻ + Na⁺ → NaAl(OH)₂CO₃

Experimental Protocol

A typical experimental procedure for this synthesis route is as follows:

-

An aqueous solution of an ionic aluminum salt (e.g., aluminum chloride) is prepared.

-

A separate aqueous solution containing a stoichiometric excess of sodium carbonate is also prepared.

-

The aluminum salt solution is added to the sodium carbonate solution under controlled temperature and vigorous stirring.

-

The pH of the reaction mixture is continuously monitored and maintained within the range of 7.2 to 10.5 by the addition of sodium hydroxide.[4]

-

The reaction is allowed to proceed for a specified duration, typically between two and three hours, to ensure complete precipitation.[4]

-

The precipitated this compound is then separated from the reaction mixture by filtration.

-

The collected solid is washed with deionized water to remove any unreacted salts and byproducts.

-

Finally, the product is dried to a constant weight.

Key Process Parameters and Their Influence

The physicochemical properties of the synthesized DASC are significantly influenced by several key process parameters:

-

pH: The pH of the reaction medium is a critical factor. A pH range of 7.2 to 10.5 is generally optimal for the precipitation of DASC.[4] Deviations from this range can lead to the formation of aluminum hydroxide or other impurities. More specifically, a pH between 10.2 and 10.5 is often preferred.[4]

-

Temperature: The reaction can be conducted at temperatures ranging from ambient to the boiling point of the reaction medium. However, a temperature range of 40°C to 80°C is preferred, with approximately 60°C often cited as the optimal temperature for achieving a good yield and purity.[4]

-

Stoichiometry of Reactants: A significant stoichiometric excess of sodium carbonate is necessary. Some patented processes specify using at least ten to fifteen times the weight of sodium carbonate relative to the aluminum salt.[4] This excess helps to ensure the complete conversion of the aluminum salt and can also aid in the precipitation and subsequent removal of sodium salt byproducts.[4]

-

Agitation: The stirring speed during the reaction can affect the particle size and reactivity of the resulting gel.[5]

Experimental Workflow

Caption: Workflow for DASC synthesis from an aluminum salt.

Synthesis Route 2: Carbonation of Sodium Aluminate Solution

An alternative method for the synthesis of this compound involves the carbonation of a sodium aluminate (NaAlO₂) solution.

Reaction Mechanism

In this process, carbon dioxide (CO₂) is bubbled through an aqueous solution of sodium aluminate. The CO₂ reacts with the sodium aluminate and water to form this compound, which then precipitates from the solution. The reaction is sensitive to the molar ratio of Na₂O to Al₂O₃ in the starting solution and the reaction temperature.

Experimental Protocol

A general experimental procedure for the carbonation route is as follows:

-

An aqueous solution of sodium aluminate with a specific Na₂O/Al₂O₃ molar ratio is prepared.

-

The solution is brought to the desired reaction temperature.

-

Carbon dioxide gas is introduced into the solution at a controlled rate.

-

The pH of the solution is monitored and controlled during the carbonation process, typically maintained below 9.8.[6]

-

After the reaction is complete, the pH is often adjusted to 7-7.5 with further CO₂ addition.[6]

-

The precipitated this compound is separated by filtration.

-

The product is washed with deionized water and subsequently dried.

Key Process Parameters and Their Influence

-

Temperature: The reaction temperature plays a crucial role in determining the final product. At lower temperatures (below 50°C), an intermediate phase of gibbsite (Al(OH)₃) may form, which then transforms into DASC.[2] At higher temperatures (above 65°C), direct precipitation of DASC can occur.[2] Optimal temperatures are often cited in the range of 60-80°C.[2]

-

Na₂O/Al₂O₃ Molar Ratio: This ratio in the initial sodium aluminate solution significantly impacts the reaction. A molar ratio of around 1.25 is often considered optimal.[2]

-

Carbonation Rate: A slow and controlled introduction of carbon dioxide over several hours can prevent the formation of aluminum hydroxide gel and lead to a purer product.[2]

-

pH: Maintaining the pH below 9.8, and preferably between 8.8 and 9.8, during precipitation is important to ensure the formation of the desired product.[6]

Experimental Workflow

Caption: Workflow for DASC synthesis via carbonation of sodium aluminate.

Comparative Data of Synthesis Parameters

The following table summarizes the key reaction parameters for the two primary synthesis routes of this compound, based on available literature.

| Parameter | Route 1: Aluminum Salt + Sodium Carbonate | Route 2: Carbonation of Sodium Aluminate |

| Primary Reactants | Ionic Aluminum Salt, Sodium Carbonate | Sodium Aluminate, Carbon Dioxide |

| pH Range | 7.2 - 10.5[4] | < 9.8 (preferably 8.8 - 9.8)[6] |

| Temperature Range | 40°C - 80°C (optimum ~60°C)[4] | 20°C - 80°C[2][6] |

| Key Stoichiometry | Stoichiometric excess of Na₂CO₃ (e.g., ≥10:1 by wt)[4] | Na₂O/Al₂O₃ molar ratio ~1.25[2] |

| Reaction Time | 2 - 3 hours[4] | Can be several hours (e.g., 5.5 hours)[2] |

Physicochemical Properties and Characterization

The quality and performance of this compound are determined by its physicochemical properties.

Purity and Assay

According to the United States Pharmacopeia (USP), this compound should contain not less than 98.3 percent and not more than 107.9 percent of NaAl(OH)₂CO₃, calculated on a dried basis.[7]

Acid-Neutralizing Capacity

A critical parameter for its function as an antacid, the acid-neutralizing capacity is a measure of the amount of acid that can be neutralized by a given amount of the substance. Each milligram of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.[8] The USP specifies that the acid-neutralizing capacity should not be less than 75.0% of the expected value.[8]

Physical Characteristics

This compound is typically an amorphous powder or consists of poorly formed crystals.[2][3]

The following table summarizes some of the key physicochemical properties and their specified limits.

| Property | Specification |

| Assay | 98.3% - 107.9% (dried basis)[7] |

| Acid-Neutralizing Capacity | ≥ 75.0% of expected value[8] |

| pH (1 in 25 suspension) | 9.9 - 10.2[8] |

| Loss on Drying | ≤ 14.5%[8] |

| Sodium Content | 15.2% - 16.8%[9] |

| Mercury | ≤ 1 ppm[7] |

| Isopropyl Alcohol | ≤ 1.0%[9] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of a sodium aluminate solution. The choice of synthesis method and the careful control of reaction parameters such as pH, temperature, and reactant stoichiometry are critical in determining the purity, yield, and physicochemical properties of the final product. This guide provides a foundational understanding of these processes to aid researchers and professionals in the development and manufacturing of this important pharmaceutical ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 12011-77-7 [smolecule.com]

- 3. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. This compound [drugfuture.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

An In-depth Technical Guide to the Formation Mechanism of Dihydroxyaluminum Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of Dihydroxyaluminum Sodium Carbonate (DASC), a widely used active pharmaceutical ingredient in antacid formulations. The document elucidates the core chemical principles governing its synthesis, focusing on the two primary industrial manufacturing processes: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of sodium aluminate solutions. Key reaction parameters, kinetics, and thermodynamics are discussed in detail. This guide also presents detailed experimental protocols for the synthesis and characterization of DASC, supported by quantitative data and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula NaAl(OH)₂CO₃, is a basic inorganic salt recognized for its effective acid-neutralizing properties.[1][2][3] It is commonly found as an amorphous powder or in a poorly crystalline form.[1][2] This guide delves into the fundamental mechanisms of its formation, providing a technical foundation for process optimization, quality control, and further research in its application.

Core Formation Mechanisms

The synthesis of this compound is primarily achieved through two distinct chemical pathways.

Precipitation via Reaction of an Ionic Aluminum Salt with Sodium Carbonate

This widely employed method involves the reaction of an ionic aluminum salt, such as aluminum chloride (AlCl₃), with a stoichiometric excess of sodium carbonate (Na₂CO₃) in an aqueous medium.[1][4] The overall reaction can be simplified as follows:

Al³⁺ + Na₂CO₃ + 2H₂O → NaAl(OH)₂CO₃(s) + 2H⁺ + Na⁺

To drive the reaction towards the formation of DASC and prevent the formation of aluminum hydroxide (Al(OH)₃), the pH of the reaction medium is crucial and is typically maintained between 7.2 and 10.5 through the addition of a base like sodium hydroxide (NaOH).[1][4]

The formation process can be visualized as a multi-step pathway:

Caption: Formation of DASC from an ionic aluminum salt.

Carbonation of Sodium Aluminate Solution

An alternative synthesis route involves the carbonation of a sodium aluminate (NaAlO₂) solution.[1][5] In this process, carbon dioxide (CO₂) is bubbled through the aqueous sodium aluminate solution, leading to the precipitation of DASC.

The reaction can be represented as:

NaAlO₂ + CO₂ + H₂O → NaAl(OH)₂CO₃(s)

The mechanism of this process is highly dependent on reaction conditions, particularly temperature. At lower temperatures (below 50°C), an intermediate, gibbsite (Al(OH)₃), is initially formed, which subsequently reacts to form DASC.[1] At higher temperatures (above 65°C), DASC can precipitate directly.[1]

A diagram of this temperature-dependent pathway is as follows:

Caption: Temperature-dependent pathways in DASC synthesis via carbonation.

Key Reaction Parameters and Quantitative Data

The yield, purity, and physicochemical properties of the final DASC product are significantly influenced by several key reaction parameters.

pH

The pH of the reaction medium is a critical factor, particularly in the precipitation method using an ionic aluminum salt. Maintaining the pH within the optimal range of 7.2 to 10.5 is essential to favor the formation of DASC over aluminum hydroxide.[1][4] For the carbonation method, the pH is typically maintained below 9.8.[5]

| Parameter | Optimal Range | Impact on Yield and Purity |

| pH (Precipitation Method) | 7.2 - 10.5[1][4] | Prevents Al(OH)₃ formation, maximizing DASC yield. |

| pH (Carbonation Method) | < 9.8[5] | Controls the precipitation of DASC. |

Temperature

Temperature plays a crucial role in both synthesis methods. In the precipitation method, a temperature range of 40°C to 80°C is preferred, with 60°C often cited as optimal.[4] In the carbonation method, temperature dictates the reaction pathway, with lower temperatures leading to the formation of an intermediate and higher temperatures allowing for direct precipitation.[1]

| Parameter | Optimal Range | Impact on Reaction |

| Temperature (Precipitation Method) | 40 - 80°C[4] | Influences reaction rate and product crystallinity. |

| Temperature (Carbonation Method) | < 50°C or > 65°C[1] | Determines the formation pathway (with or without intermediate). |

Reactant Concentrations and Ratios

The molar ratio of reactants is a key determinant of reaction efficiency and product purity. In the precipitation method, a stoichiometric excess of sodium carbonate is used.[4] For the carbonation process, the Na₂O/Al₂O₃ molar ratio is a critical parameter.[1][5]

| Synthesis Method | Reactant Ratio | Recommended Value | Impact |

| Precipitation | Weight ratio of Na₂CO₃ to Aluminum Salt | ≥ 10:1[4] | Drives the reaction to completion and improves yield and purity. |

| Carbonation | Na₂O/Al₂O₃ Molar Ratio | 1:1 to 1.25:1[5] | Influences the formation of DASC versus other aluminum compounds. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocols

This protocol is based on the reaction of aluminum chloride with sodium carbonate.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of aluminum chloride.

-

Prepare a separate aqueous solution of sodium carbonate with a weight at least ten times that of the aluminum salt.[4]

-

Prepare a solution of sodium hydroxide for pH adjustment.

-

-

Reaction:

-

In a reaction vessel equipped with a stirrer and pH probe, add the sodium carbonate solution.

-

While stirring, slowly add the aluminum chloride solution to the sodium carbonate solution.

-

Maintain the temperature of the reaction mixture between 40°C and 80°C.[4]

-

Continuously monitor the pH and maintain it within the range of 7.2 to 10.5 by adding the sodium hydroxide solution as needed.[4]

-

Allow the reaction to proceed for a sufficient duration (typically 2-3 hours) to ensure complete precipitation.[4]

-

-

Isolation and Purification:

-

Filter the precipitated this compound from the reaction mixture.

-

Wash the precipitate with deionized water to remove any soluble byproducts, such as sodium chloride.

-

Dry the purified product in an oven at an appropriate temperature (e.g., 90°C).[6]

-

This protocol outlines the synthesis of DASC via the carbonation of a sodium aluminate solution.

-

Preparation of Sodium Aluminate Solution:

-

Prepare an aqueous solution of sodium aluminate with a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1.[5]

-

-

Carbonation:

-

In a reaction vessel equipped with a gas inlet and stirrer, add the sodium aluminate solution.

-

Maintain the reaction temperature between 20°C and 35°C.[5]

-

Bubble carbon dioxide gas through the solution while stirring.

-

Monitor the pH and maintain it below 9.8.[5]

-

Continue the carbonation for a period of time sufficient for complete precipitation (e.g., 5.5 hours).[5]

-

-

Isolation and Purification:

Characterization Protocols

The identity and purity of the synthesized this compound can be confirmed using the following methods, as described in the United States Pharmacopeia (USP).[7][8][9]

-

Acid Dissolution: A 1-gram portion of the sample dissolves with effervescence when treated with 20 mL of 3 N hydrochloric acid.[7][8][9]

-

Test for Aluminum and Sodium: The resulting solution from the acid dissolution responds to the standard tests for Aluminum and the flame test for Sodium.[7][8][9]

-

Accurately weigh about 300 mg of the undried DASC sample.

-

Add 10 mL of 2 N sulfuric acid, cover, heat to 80°C for 5 minutes, and then boil for 1 minute.

-

Add 30.0 mL of 0.1 M edetate disodium (EDTA) VS and boil for another minute.

-

Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.

-

Adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.

-

Titrate with 0.05 M zinc sulfate VS to an orange-pink endpoint, maintaining the pH at 4.5.

-

Perform a blank determination. Each mL of 0.1 M EDTA is equivalent to 14.40 mg of NaAl(OH)₂CO₃.[7][9]

| Property | Specification |

| pH (1 in 25 suspension) | 9.9 – 10.2[3][7] |

| Loss on Drying (at 130°C) | Not more than 14.5%[3][7] |

| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value[3][7] |

| Sodium Content | Between 15.2% and 16.8%[3] |

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: A generalized workflow for DASC synthesis and analysis.

Conclusion

The formation of this compound is a well-established process in the pharmaceutical industry, with two primary synthesis routes that are governed by specific reaction conditions. A thorough understanding of the underlying chemical mechanisms, including the influence of pH, temperature, and reactant concentrations, is paramount for ensuring the consistent production of high-quality DASC. The experimental protocols and characterization methods detailed in this guide provide a robust framework for researchers and drug development professionals to synthesize, analyze, and optimize this important active pharmaceutical ingredient. Further research into the kinetics and the precise nature of intermediate species formed during synthesis could lead to even more efficient and controlled manufacturing processes.

References

- 1. Buy this compound | 12011-77-7 [smolecule.com]

- 2. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

- 3. mubychem.net [mubychem.net]

- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 5. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [drugfuture.com]

- 8. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

A Technical Guide to Dihydroxyaluminum Sodium Carbonate: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is a widely utilized active pharmaceutical ingredient, primarily known for its application as an antacid.[1] This technical guide provides an in-depth overview of DASC, with a particular focus on its synthesis, physicochemical properties, and the analytical methodologies crucial for its characterization. Notably, DASC is typically an amorphous powder or is found as poorly formed crystals, a characteristic that dictates the analytical approaches for its structural elucidation.[1][2][3] This document consolidates key quantitative data, details experimental protocols for its synthesis and analysis, and presents visual workflows to aid in the comprehension of these processes.

Physicochemical Properties

This compound is a basic inorganic salt that functions by neutralizing hydrochloric acid in gastric secretions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂AlNaO₅ | [4] |

| Molecular Weight | 143.99 g/mol | [1][3] |

| Appearance | Amorphous powder or poorly formed crystals | [1][2][3] |

| pH (1 in 25 suspension) | 9.9 – 10.2 | [4][5][6] |

| Density | 2.144 g/cm³ | [3] |

| Loss on Drying | Not more than 14.5% (at 130°C to constant weight) | [4][5][6] |

| Sodium Content | 15.2% – 16.8% | [1][6] |

| Assay | 98.3% – 107.9% (on dried basis) | [1][4] |

| Acid-Neutralizing Capacity | ≥ 75.0% of the expected mEq value | [4][5][6] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature.

Reaction of an Ionic Aluminum Salt with Sodium Carbonate

This method involves the precipitation of this compound from an aqueous solution.

Experimental Protocol:

-

An ionic aluminum salt, such as aluminum chloride, is dissolved in an aqueous medium.

-

A stoichiometric excess of sodium carbonate is added to the solution. A weight ratio of at least ten parts sodium carbonate to one part aluminum salt is recommended.

-

Sodium hydroxide is used to maintain the pH of the reaction mixture between 7.2 and 10.5.[2][7]

-

The reaction is typically conducted at a controlled temperature, for instance, around 60°C.[7]

-

The precipitated this compound is then separated from the aqueous medium.

-

The process can be optimized to precipitate the sodium salt by-product, facilitating the recycling of sodium carbonate.[7]

Carbonation of Sodium Aluminate

This process involves the reaction of a sodium aluminate solution with carbon dioxide.

Experimental Protocol:

-

An aqueous sodium aluminate solution with a Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1 is prepared.[8]

-

The reaction is conducted at a temperature between 20 and 35°C.[8]

-

Carbon dioxide is introduced into the water to saturation.

-

The sodium aluminate solution is continuously added while maintaining the introduction of carbon dioxide.

-

The pH of the suspension is kept below 9.8, preferably between 8.8 and 9.8, during precipitation.[8]

-

After the addition is complete, the pH is adjusted to 7.0-7.5 with carbon dioxide.

-

The resulting precipitate is separated and dried at an elevated temperature.[8]

Analytical Protocols

The following are detailed experimental protocols for the key analytical tests for this compound as specified in the United States Pharmacopeia (USP).[4]

Assay (Determination of Aluminum Content)

This assay determines the percentage of this compound in a sample.

Experimental Protocol:

-

Sample Preparation: Accurately weigh about 300 mg of undried this compound and transfer to a 250-mL beaker.

-

Digestion: Add 10 mL of 2 N sulfuric acid, cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.

-

Complexation: Add 30.0 mL of 0.1 M edetate disodium (EDTA), boil for another minute, and then cool.

-

Buffering and Masking: Add 10 mL of acetic acid-ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.

-

Titration: Adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid. Titrate with 0.05 M zinc sulfate, maintaining the pH at 4.5, until the color changes to an orange-pink.

-

Blank Determination: Perform a blank determination and make any necessary corrections.

-

Calculation: Each mL of 0.1 M Edetate disodium is equivalent to 14.40 mg of this compound.

Sodium Content Determination

This procedure determines the sodium content using atomic absorption spectroscopy.

Experimental Protocol:

-

Potassium Chloride Solution: Prepare a solution of 38 mg/mL potassium chloride in water.

-

Sodium Chloride Stock Solution: Prepare a stock solution of sodium chloride (previously dried at 105°C for 2 hours) in water containing 10.0 µg/mL of sodium.

-

Standard Solutions: Prepare standard solutions containing 0.5 µg/mL and 1.0 µg/mL of sodium from the stock solution, each also containing 4 mL of 1 N HCl and 10 mL of the potassium chloride solution per 100 mL.

-

Test Solution:

-

Accurately weigh about 250 mg of previously dried this compound into a 200-mL volumetric flask.

-

Add 40 mL of 1 N hydrochloric acid and boil for 1 minute.

-

Cool, dilute with water to volume, and mix.

-

Transfer 10.0 mL of this solution to a 100-mL volumetric flask, dilute with water to volume, and mix.

-

Transfer 5.0 mL of this diluted solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of the potassium chloride solution, then dilute with water to volume and mix.

-

-

Instrumental Analysis: Concomitantly determine the absorbances of the standard solutions and the test solution at the sodium emission line (589.0 nm) using an atomic absorption spectrophotometer.

-

Calculation: Plot the absorbances of the standard solutions versus their concentrations and determine the concentration of sodium in the test solution from the standard curve. Calculate the percentage of sodium in the original sample.

Acid-Neutralizing Capacity

This test measures the ability of the substance to neutralize acid.

Experimental Protocol:

-

Accurately weigh about 425 mg of the undried material.

-

Follow the procedure outlined in USP general chapter <301>.[9][10] This typically involves adding a known excess of hydrochloric acid, stirring for a specified time, and then back-titrating the excess acid with a standardized solution of sodium hydroxide to a pH of 3.5.[9][10]

-

The acid-neutralizing capacity is expressed in mEq per gram of the substance. Each milligram of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.[5][6]

Conclusion

This compound, while lacking a well-defined crystalline structure, is a well-characterized compound in terms of its synthesis and analytical properties. The information and protocols presented in this guide offer a comprehensive resource for professionals in research and drug development. The amorphous nature of this material underscores the importance of robust analytical techniques beyond traditional crystallography for quality control and characterization. The detailed methodologies for synthesis and analysis provide a solid foundation for further investigation and application of this significant pharmaceutical ingredient.

References

- 1. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

- 2. Buy this compound | 12011-77-7 [smolecule.com]

- 3. This compound [drugfuture.com]

- 4. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. This compound [drugfuture.com]

- 6. newdruginfo.com [newdruginfo.com]

- 7. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 8. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 9. metrohm.com [metrohm.com]

- 10. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

Unraveling the Thermal Degradation of Dihydroxyaluminum Sodium Carbonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the thermal decomposition pathway of Dihydroxyaluminum Sodium Carbonate (DASC), a compound of significant interest in the pharmaceutical and materials science sectors. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data to elucidate the multi-stage degradation process, offering insights into the formation of intermediate and final products.

Executive Summary

The thermal decomposition of this compound (NaAl(OH)₂CO₃), also known as Dawsonite in its mineral form, is a complex process characterized by distinct stages of dehydration, dehydroxylation, and decarbonation. The process initiates with the loss of adsorbed and structural water at lower temperatures, followed by the evolution of carbon dioxide and the collapse of the initial crystal structure. At elevated temperatures, the material undergoes further transformation, ultimately yielding crystalline sodium aluminate as the final solid residue. Understanding this pathway is critical for applications where DASC is subjected to thermal stress, such as in catalysis and as a flame retardant.

Thermal Decomposition Pathway

The thermal degradation of this compound proceeds through a series of overlapping steps, which can be broadly categorized as follows:

-

Dehydration: This initial stage involves the removal of physically adsorbed water and the onset of the removal of interlayer water molecules. This process is endothermic and typically occurs at temperatures below 200°C.

-

Dehydroxylation and Initial Decarbonation: As the temperature increases, the dehydroxylation of the aluminum hydroxide component and the initial decomposition of the carbonate group commence. This leads to the release of water vapor and carbon dioxide. Studies on the analogous mineral dawsonite indicate that the crystal structure collapses by approximately 350°C, with the loss of water from the hydroxyl groups and a significant portion of the carbonate as CO₂.[1][2]

-

Final Decarbonation and Amorphous Phase: Following the initial collapse, the remaining carbonate continues to decompose gradually at temperatures up to around 650°C.[1] In this temperature range (approximately 400-650°C), the resulting material is in an amorphous state.[1]

-

Crystallization of Final Product: At temperatures exceeding approximately 670°C, the amorphous intermediate crystallizes to form sodium aluminate (NaAlO₂), the stable solid residue of the decomposition process.[1]

The overall decomposition can be represented by the following general reaction:

2NaAl(OH)₂CO₃(s) → 2NaAlO₂(s) + 2H₂O(g) + 2CO₂(g)

This reaction is a simplification of a multi-step process involving amorphous intermediates.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and associated mass losses expected during the thermal decomposition of this compound, based on data from analogous compounds like dawsonite and hydrotalcites.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Observations |

| Dehydration | < 200 | Variable (dependent on moisture content) | H₂O | Endothermic process. |

| Dehydroxylation & Initial Decarbonation | 200 - 400 | Significant | H₂O, CO₂ | Collapse of the crystal structure by 350°C.[1][2] |

| Final Decarbonation | 400 - 650 | Gradual | CO₂ | The material is in an amorphous state in this range.[1] |

| Crystallization | > 670 | None | - | Exothermic event, formation of crystalline NaAlO₂.[1] |

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the following analytical techniques:

Thermogravimetric Analysis (TGA)

-

Objective: To quantify the mass loss of the sample as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of DASC is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative side reactions.

-

The mass of the sample is continuously monitored, and a thermogram (mass vs. temperature) is generated. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the sample.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or alumina DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and plotted against temperature, revealing endothermic and exothermic events.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the sample before, during, and after thermal decomposition.

-

Methodology:

-

The initial DASC sample is analyzed by powder XRD to confirm its crystal structure.

-

Samples are heated to various key temperatures identified by TGA/DSC (e.g., 350°C, 650°C, 800°C) and held at that temperature for a specific duration before being cooled and analyzed by XRD.

-

Alternatively, high-temperature in-situ XRD can be performed to monitor the structural changes continuously as the sample is heated.

-

The resulting diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each stage.

-

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Proposed pathway for the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate, an inorganic salt, is a common active ingredient in over-the-counter antacid preparations. Its efficacy is intrinsically linked to its solubility characteristics, which govern its neutralization capacity and reaction kinetics in gastric acid. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established qualitative descriptions and details the definitive experimental protocols for its determination, empowering researchers to generate precise solubility data for their specific applications.

Introduction

This compound (DASC), with the chemical formula NaAl(OH)₂CO₃, is a basic salt utilized for its acid-neutralizing properties in the pharmaceutical industry[1][2]. The compound's low aqueous solubility is a key characteristic, allowing for a sustained antacid effect. Understanding the solubility profile is critical for formulation development, quality control, and ensuring therapeutic effectiveness. This guide synthesizes the available information on the solubility of DASC and provides detailed methodologies for its experimental determination.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citations |

| Water | Practically Insoluble to Slightly Soluble | [1][3] |

| Organic Solvents | Practically Insoluble | [3] |

| Dilute Mineral Acids | Soluble with Effervescence | [3][4][5] |

Note: The lack of specific quantitative data in the literature necessitates experimental determination for applications requiring precise solubility values.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the pH of the solvent.

-

pH: As a basic salt, its solubility dramatically increases in acidic environments due to the neutralization reaction that consumes the hydroxide and carbonate ions, driving the dissolution equilibrium forward. This reaction with hydrochloric acid is what makes it an effective antacid[1][2]. The USP monograph notes that it dissolves with effervescence in 3 N hydrochloric acid[4][5].

-

Temperature: While specific data is unavailable for DASC, the solubility of most solids in liquids increases with temperature. However, for sparingly soluble salts, this effect may not be significant over a narrow temperature range.

-

Common Ion Effect: In solutions already containing sodium or carbonate ions, the solubility of this compound is expected to be suppressed.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, standardized experimental protocols are essential. The United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements" provides a framework for determining the solubility of drug substances. The following are detailed methodologies adapted for this compound, a sparingly soluble compound.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, ethanol, simulated gastric fluid)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature orbital shaker/incubator

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-MS for aluminum or sodium)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be sufficient to ensure that saturation is reached and that solid remains at the end of the experiment.

-

Place the container in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. It is crucial to avoid any transfer of solid particles into the sample for analysis.

-

Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

References

Spectroscopic Analysis of Dihydroxyaluminum Sodium Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is a widely used active pharmaceutical ingredient, primarily functioning as an antacid.[1] Its efficacy and stability are intrinsically linked to its molecular structure. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides powerful, non-destructive methods for the detailed characterization of DASC.[2][3][4][5][6][7] This guide offers an in-depth exploration of the spectroscopic analysis of DASC, presenting key quantitative data, detailed experimental protocols, and the complementary nature of FTIR and Raman techniques in elucidating its structural features.

Molecular Structure and Vibrational Modes

The structure of this compound consists of aluminum coordinated to two hydroxyl (-OH) groups and a carbonate (CO₃²⁻) group, with a sodium (Na⁺) counterion.[8][9] The vibrational spectrum is therefore dominated by the characteristic modes of these components:

-

O-H vibrations from the hydroxyl groups.

-

C-O vibrations from the carbonate anion.

-

Al-O and Al-OH vibrations related to the aluminum coordination sphere.

FTIR and Raman spectroscopy are complementary techniques.[10] FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of laser light resulting from vibrations that cause a change in the polarizability of the molecule.[2][4] Analyzing a sample with both methods provides a more complete vibrational profile.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[6][7] For DASC, it is particularly useful for observing the strong absorptions from the hydroxyl and carbonate groups.

Spectral Interpretation and Data

The FTIR spectrum of DASC is characterized by several key absorption bands. The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice. The carbonate bands can be complex due to the local symmetry of the anion in the crystal structure.

Table 1: Summary of Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~3400 - 3500 | Broad, Strong | O-H stretching vibrations (ν OH) from hydroxyl groups and adsorbed water | |

| ~1640 | Medium | H-O-H bending (δ H₂O) from hydrated water | [11] |

| ~1550 | Strong | Asymmetric C-O stretching (ν₃ CO₃²⁻) | [12][13] |

| ~1450 | Strong | Asymmetric C-O stretching (ν₃ CO₃²⁻) | [14] |

| ~1390 | Strong | Asymmetric C-O stretching (ν₃ CO₃²⁻) | [11][12] |

| ~1066 | Medium | Symmetric C-O stretching (ν₁ CO₃²⁻) | [11][15] |

| ~900 - 920 | Medium | Al-O-H bending modes (δ Al-O-H) | [12] |

| ~870 | Medium | Out-of-plane C-O bending (ν₂ CO₃²⁻) | [13][16] |

| ~750 | Medium | In-plane O-C-O bending (ν₄ CO₃²⁻) and Al-O stretching | [11][13] |

| Below 700 | Weak-Medium | Al-O stretching and lattice modes | [11][17] |

Note: Peak positions can vary slightly based on sample preparation, hydration state, and instrument calibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for analyzing solid powders like DASC, requiring minimal sample preparation.[7][18]

-

Instrument Setup :

-

Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.

-

Detector: Typically a deuterated triglycine sulfate (DTGS) detector.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation and Measurement :

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[18]

-

Acquire the sample spectrum.

-

The final spectrum is presented in absorbance units, calculated automatically by the software from the ratio of the sample spectrum to the background spectrum.

-

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the symmetric vibrations and skeletal modes of molecules, making it an excellent complementary technique to FTIR.[4] It is particularly effective for analyzing the symmetric stretching of the carbonate ion and the Al-O framework in DASC.

Spectral Interpretation and Data

The most prominent feature in the Raman spectrum of DASC is the very strong, sharp peak corresponding to the symmetric stretching mode of the carbonate ion. Water is a weak Raman scatterer, so interference from hydrated water is less of an issue compared to FTIR.

Table 2: Summary of Characteristic Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~3400 - 3500 | Weak, Broad | O-H stretching vibrations (ν OH) | [19] |

| ~1060 - 1090 | Very Strong | Symmetric C-O stretching (ν₁ CO₃²⁻) | [15][20] |

| ~710 - 720 | Medium | In-plane O-C-O bending (ν₄ CO₃²⁻) | [20] |

| ~620 | Medium | Al-O symmetric stretching (related to Al(OH)₄⁻-like structures) | [17] |

| Below 400 | Medium-Strong | Lattice modes, Al-O-H and O-Al-O bending | [20][21] |

Note: The asymmetric carbonate modes (ν₃) are typically weak or inactive in the Raman spectrum.

Experimental Protocol: Dispersive Raman Microscopy

-

Instrument Setup :

-

Spectrometer: A dispersive Raman microscope.

-

Laser Excitation: A common choice is a 532 nm or 785 nm solid-state laser to balance signal intensity and fluorescence avoidance.

-

Objective: A 10x or 20x objective is suitable for bulk powder analysis.

-

Grating: A grating with 600 or 1200 grooves/mm provides a good balance of spectral range and resolution.

-

Power: Use low laser power (e.g., 1-10 mW at the sample) to avoid sample heating or degradation.

-

-

Sample Preparation and Measurement :

-

Place a small amount of the DASC powder on a standard microscope slide.[22][23]

-

Gently press the powder with a coverslip to create a relatively flat surface for easier focusing.[22][23]

-

Place the slide on the microscope stage and bring the sample into focus using the white light illumination.

-

Select the desired analysis spot and acquire the Raman spectrum. Integration times may range from a few seconds to a minute, with multiple accumulations to improve signal quality.

-

Perform a wavenumber calibration using a known standard, such as a silicon wafer, which has a sharp peak at ~520.7 cm⁻¹.[2]

-

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of a solid pharmaceutical sample like this compound.

Caption: Generalized workflow for ATR-FTIR analysis of DASC powder.

References

- 1. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]

- 2. Video: Raman Spectroscopy for Chemical Analysis [jove.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

- 5. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]

- 6. azom.com [azom.com]

- 7. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 8. This compound [drugfuture.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. epequip.com [epequip.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. youtube.com [youtube.com]

- 23. Sample preparation – Nanophoton [nanophoton.net]

An In-depth Technical Guide on the Stability and Degradation of Dihydroxyaluminum Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of dihydroxyaluminum sodium carbonate, its degradation pathways, and the resulting degradation products. The information is compiled from various sources to support research, development, and quality control of pharmaceutical formulations containing this active ingredient.

Chemical Stability Profile

This compound is an amorphous powder or poorly formed crystalline solid, known for its use as an antacid.[1] Its stability is influenced by several environmental factors, including pH, temperature, and humidity.

Under recommended storage conditions—cool, dry, and well-ventilated areas in tightly closed containers—this compound is considered stable.[1][2][3]

1.1. pH Stability

The compound's effectiveness and stability are pH-dependent. It is most effective in a narrow pH range of 1.5-3.5, which aligns with gastric pH conditions.[4] However, it is highly unstable in acidic environments (pH < 2), with a 50% degradation reported within 24 hours.[4] In basic conditions (pH > 10), degradation is slower, with a 15% loss observed per month.[4]

1.2. Thermal Stability

Thermal analysis indicates a multi-stage decomposition process.[4] Initial dehydration occurs between 100-200°C, followed by the decomposition of the carbonate component at higher temperatures.[4] When heated to decomposition, it can form carbon dioxide, carbon monoxide, sodium oxide, aluminum oxide, and other toxic fumes.[1][5]

1.3. Humidity and Light Exposure

Accelerated stability studies at 40°C and 75% relative humidity show a degradation rate of 1.2% per month.[4] Long-term studies suggest the compound can maintain its integrity for up to 36 months under standard conditions (25°C, ambient humidity).[4] Exposure to light results in minimal chemical degradation (0.3% per month) but may alter the physical appearance of the product.[4]

1.4. Physical Stability